Cas no 1216463-17-0 (Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate)

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative with significant potential in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the dimethylamino substituent contributes to its electron-donating properties, influencing reactivity and binding interactions. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and antitumor agents. Its ester functionality allows for further derivatization, enabling tailored modifications for specific applications. The combination of a quinoline core with fluorine substitution offers improved bioavailability and resistance to enzymatic degradation, making it valuable for structure-activity relationship studies in medicinal chemistry.
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate structure
1216463-17-0 structure
Product name:Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
CAS No:1216463-17-0
MF:C15H15F3N2O2
Molecular Weight:312.287014245987
CID:5060035

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • BB 0241048
    • ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
    • 4-Dimethylamino-6-trifluoromethyl-quinoline- 3-carboxylic acid ethyl ester
    • Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
    • インチ: 1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3
    • InChIKey: HPMPKSOXCZWNLV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(C)C)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 401
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 42.4

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM263798-5g
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
1216463-17-0 97%
5g
$856 2021-08-18
Chemenu
CM263798-1g
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
1216463-17-0 97%
1g
$346 2021-08-18
Chemenu
CM263798-1g
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
1216463-17-0 97%
1g
$411 2022-06-14
Chemenu
CM263798-10g
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
1216463-17-0 97%
10g
$1206 2021-08-18

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 関連文献

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylateに関する追加情報

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate: A Comprehensive Overview

The compound Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, identified by the CAS number 1216463-17-0, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatile properties and wide-ranging uses in drug discovery and material science.

The structure of this compound is characterized by a quinoline ring system, which serves as the central framework. The substituents on the quinoline ring include a dimethylamino group at position 4 and a trifluoromethyl group at position 6, along with an ethyl ester group at position 3. These substituents contribute to the unique chemical properties of the compound, making it highly reactive and versatile in different chemical environments.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry, particularly in the development of new drug candidates. The dimethylamino group imparts basicity to the molecule, which can enhance its ability to interact with biological targets such as enzymes and receptors. Meanwhile, the trifluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and improve its pharmacokinetic profile.

One of the most promising applications of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is in the design of anticancer agents. Researchers have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for anti-tumor drug development. The ethyl ester group plays a crucial role in enhancing the bioavailability of the molecule, making it more suitable for systemic administration.

In addition to its therapeutic applications, this compound has also been explored for its potential in agricultural chemistry. The trifluoromethyl group confers stability to the molecule under environmental conditions, making it a candidate for use as a herbicide or fungicide. Recent studies have shown that this compound exhibits potent inhibitory activity against plant pathogens, indicating its potential role in crop protection.

The synthesis of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the quinoline ring system through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the synthesis process, ensuring high yields and purity.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicity profiles. Studies indicate that under controlled conditions, this compound undergoes gradual degradation through microbial action, minimizing its environmental footprint. However, further research is required to fully understand its long-term impact on ecosystems.

In conclusion, Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both therapeutic and agricultural applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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